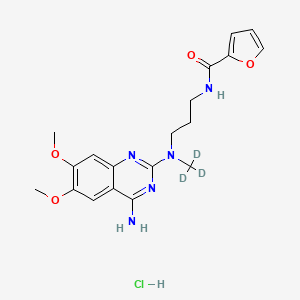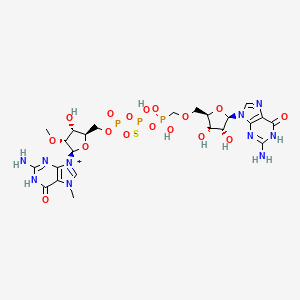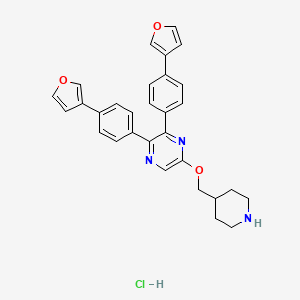
CBP/p300-IN-19 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CBP/p300-IN-19 hydrochloride is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in the regulation of gene expression through the acetylation of histone and non-histone proteins. This compound has shown significant potential in cancer research due to its ability to inhibit the acetyltransferase activity of p300 and CBP, thereby affecting gene expression and cellular functions .
準備方法
The synthesis of CBP/p300-IN-19 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
化学反応の分析
CBP/p300-IN-19 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s inhibitory properties.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups, enhancing the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
CBP/p300-IN-19 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
CBP/p300-IN-19 hydrochloride exerts its effects by inhibiting the histone acetyltransferase activity of p300 and CBP. These enzymes acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting this activity, this compound prevents the acetylation of histones, thereby affecting the transcription of genes involved in cell growth, differentiation, and survival .
The molecular targets of this compound include the acetyltransferase domains of p300 and CBP. The compound binds to these domains, blocking their enzymatic activity and disrupting the acetylation of histone and non-histone proteins .
類似化合物との比較
CBP/p300-IN-19 hydrochloride is unique in its high selectivity and potency as an inhibitor of p300 and CBP. Similar compounds include:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications. This compound stands out due to its high selectivity and effectiveness in inhibiting the acetyltransferase activity of p300 and CBP .
特性
分子式 |
C30H28ClN3O3 |
|---|---|
分子量 |
514.0 g/mol |
IUPAC名 |
2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine;hydrochloride |
InChI |
InChI=1S/C30H27N3O3.ClH/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21;/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2;1H |
InChIキー |
DXRCZZHLNNZOOL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


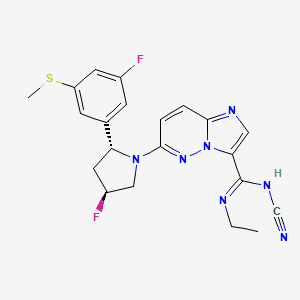
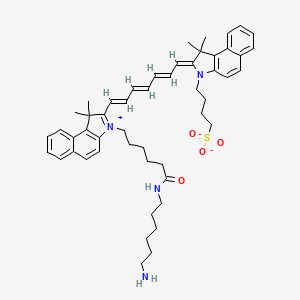
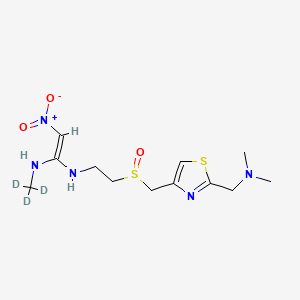
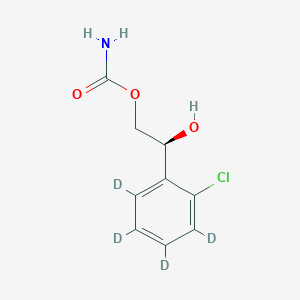
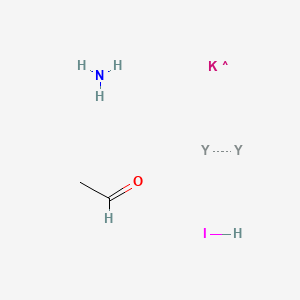
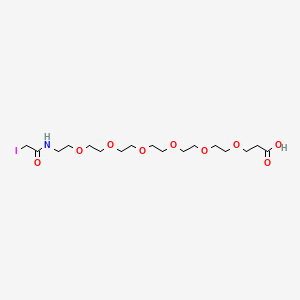
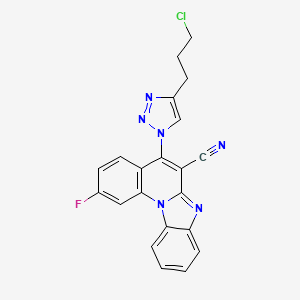
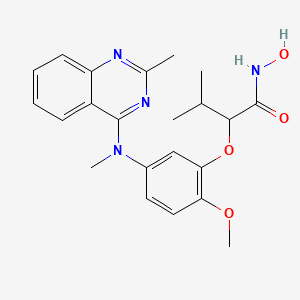
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
